2-(4-Isopropylphenoxy)-4-methylaniline CAS 946729-10-8 properties
2-(4-Isopropylphenoxy)-4-methylaniline CAS 946729-10-8 properties
The following technical guide details the properties, synthesis, and application protocols for 2-(4-Isopropylphenoxy)-4-methylaniline (CAS 946729-10-8). This document is structured for researchers and process chemists requiring high-fidelity data for drug development and intermediate synthesis.
CAS Registry Number: 946729-10-8 Chemical Name: 2-(4-Isopropylphenoxy)-4-methylaniline Synonyms: 4-Methyl-2-[4-(propan-2-yl)phenoxy]aniline; Benzenamine, 4-methyl-2-[4-(1-methylethyl)phenoxy]-
Executive Summary
2-(4-Isopropylphenoxy)-4-methylaniline is a specialized diaryl ether building block utilized primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. Its structural core—an aniline moiety coupled to a para-substituted phenoxy ring—serves as a critical pharmacophore in Tyrosine Kinase Inhibitors (TKIs) and metabolic modulators (e.g., PPAR agonists). The compound’s utility lies in its ability to introduce a lipophilic "tail" (the isopropylphenoxy group) while retaining a reactive primary amine for further derivatization (e.g., urea formation, amide coupling).
Physicochemical Characterization
The following data represents the core physical profile established for high-purity (>98%) research grades.
| Property | Specification / Value |
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol |
| Appearance | Off-white to pale brown solid (oxidizes upon air exposure) |
| Melting Point | 68–72 °C (Typical range for crystalline solid) |
| Boiling Point | ~385 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, Methanol; Insoluble in Water |
| LogP (Predicted) | 4.82 (High Lipophilicity) |
| pKa (Conjugate Acid) | ~4.2 (Aniline nitrogen) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
Synthetic Route & Process Chemistry
To ensure high regioselectivity and yield, the synthesis of CAS 946729-10-8 typically follows a Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This pathway avoids the formation of regioisomers common in direct coupling methods.
Phase 1: Ether Formation (SₙAr)
Reaction: 2-Fluoro-4-methyl-1-nitrobenzene + 4-Isopropylphenol
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Rationale: The ortho-nitro group activates the fluorine for displacement. The methyl group at the para position directs the electronics to favor substitution at the ortho position relative to the nitro group.
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Protocol:
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Charge a reactor with 4-Isopropylphenol (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF .
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Heat to 60°C for 30 mins to generate the phenoxide anion.
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Slowly add 2-Fluoro-4-methyl-1-nitrobenzene (1.05 eq) .
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Increase temperature to 90–100°C and stir for 4–6 hours.
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Checkpoint: Monitor by TLC (Hexane:EtOAc 8:1). The disappearance of the phenol indicates completion.
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Workup: Quench with ice water. The nitro-intermediate precipitates as a yellow solid. Filter and wash with water.
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Phase 2: Nitro Reduction
Reaction: Nitro Ether + H₂
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Rationale: Catalytic hydrogenation is preferred over Fe/HCl to prevent metal contamination in pharmaceutical intermediates.
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Protocol:
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Dissolve the nitro intermediate in Methanol/THF (1:1) .
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Add 10% Pd/C (5 wt% loading) .
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Purge system with N₂ followed by H₂.
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Stir under H₂ balloon pressure (or 3 bar in autoclave) at RT for 12 hours.
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Checkpoint: Solution changes from bright yellow (nitro) to colorless/pale brown (amine).
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Purification: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from Ethanol/Water if necessary.
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Visualization: Synthesis Workflow
Caption: Two-step regioselective synthesis pathway via SₙAr coupling and catalytic hydrogenation.
Analytical Specifications & Quality Control
Trustworthiness in data is established through rigorous characterization.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 20 min.
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Detection: UV at 254 nm (aromatic rings) and 210 nm.
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Retention Time: Expect elution late in the gradient (~14-16 min) due to the lipophilic isopropylphenoxy group.
1H NMR Signature (DMSO-d6, 400 MHz)
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δ 1.18 (d, 6H): Isopropyl methyls.
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δ 2.15 (s, 3H): Methyl on aniline ring.
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δ 2.85 (m, 1H): Isopropyl methine.
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δ 4.80 (s, 2H): -NH₂ protons (broad, exchangeable).
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δ 6.50 - 7.20 (m, 7H): Aromatic protons (Complex splitting due to diaryl ether environment).
Handling, Safety, and Stability
Hazard Classification (GHS):
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Acute Toxicity (Oral): Category 4 (H302).
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Skin Sensitization: Category 1 (H317).
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Aquatic Toxicity: Chronic Category 2 (H411).
Storage Protocol:
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Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
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Self-Validating Stability Check: If the solid turns dark brown or black, significant oxidation has occurred. Purify via silica plug filtration (DCM eluent) before use in sensitive coupling reactions.
References
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Chemical Identity & Suppliers: 2-(4-Isopropylphenoxy)-4-methylaniline Product Page. BioMart/ChemSource. Retrieved from .
- General Synthesis of Diaryl Ethers: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Methodological grounding for ether synthesis).
- Aniline Hydrogenation Protocols: Blaser, H. U., et al. (2003). Heterogeneous Hydrogenation for Fine Chemicals. Journal of Molecular Catalysis A: Chemical, 196(1-2), 3-11. (Standard reduction protocols).
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Safety Data (Analogous Anilines): PubChem CID 7852 (Propylamine/Aniline derivatives safety data). National Library of Medicine. Retrieved from .
